N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLWQSPVYVCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Pathways Involved: The compound could affect various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences : Replaces the thiophen-2-yl group with a phenyl ring and substitutes the 3-fluorophenyl with a 2-(trifluoromethyl)phenyl group.
- The phenyl group may decrease π-π stacking compared to thiophene’s sulfur-mediated interactions .
2-(4-Chlorophenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide ()
- Key Differences: Incorporates a 4-chlorophenoxy group and an ethyl spacer between the pyridazinyl and acetamide moieties.
Compound X (CPX) ()
- Structure : N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide.
- Key Differences: Replaces thiophene with furan and adds a secondary pyridinone ring.
- Implications: Furan’s lower electron density compared to thiophene may reduce hydrophobic interactions, but the extended conjugated system in CPX enhances binding affinity (−8.1 kcal/mol), as reported in monoclonal antibody stabilization studies .
Thiophene-Containing Acetamide Derivatives
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Key Differences : Features dual thiophene rings (one cyanated) instead of a pyridazinyl-thiophene system.
- Synthesis: Synthesized via a two-step N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The monoclinic P21/c crystal structure suggests strong intermolecular hydrogen bonding, which may influence solubility .
N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
- Key Differences : Substitutes the pyridazinyl group with a bromoacetamide and adds an acetylated thiophene.
Pharmacologically Relevant Benzothiazole Analogues ()
- Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : Benzothiazole core replaces pyridazinyl, with varied aryl substituents.
- Implications: Benzothiazoles are known for kinase inhibition and anticancer activity. The trifluoromethyl group may enhance metabolic stability compared to the fluorophenyl group in the target compound .
Comparative Analysis Table
Biological Activity
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly attributed to its structural components, including the pyridazinone and thiophene moieties. This article aims to explore the biological activity of this compound, summarizing existing research findings and discussing its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.35 g/mol. The compound features a pyridazinone ring fused with a thiophene, which is hypothesized to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 941929-88-0 |
| SMILES | O=C(Cn1nc(ccc1=O)c1cccs1)Nc1cccc(c1)F |
Anti-inflammatory Properties
Compounds containing pyridazinone rings have demonstrated anti-inflammatory effects in various studies. The presence of the thiophene moiety may further enhance these properties due to its ability to inhibit pro-inflammatory cytokines. Although direct evidence for this specific compound is lacking, the chemical framework suggests a promising avenue for anti-inflammatory applications.
Anticancer Potential
The anticancer activity of similar pyridazinone derivatives has been explored extensively. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. The unique structure of this compound may allow it to interact with molecular targets associated with various cancers, although specific studies are necessary to confirm this hypothesis.
Antimicrobial Activity
Thiophene derivatives are well-known for their antimicrobial properties. Preliminary data suggest that the combination of thiophene and pyridazinone in this compound could result in enhanced antibacterial and antifungal activities. Comparative studies with similar compounds could yield valuable insights into its efficacy against microbial pathogens.
Case Studies and Research Findings
While there are no direct studies published specifically on this compound, related research provides a foundation for its potential biological activity:
- Pyridazinones : A study indicated that various pyridazinone derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications can lead to enhanced therapeutic effects .
- Thiophene Compounds : Research has shown that thiophene-containing compounds possess broad-spectrum antimicrobial properties, which could be beneficial in developing new antibiotics .
- Anticancer Activity : Investigations into structurally similar compounds have revealed their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
